4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 309280-99-7
VCID: VC21429234
InChI: InChI=1S/C14H15Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,20)
SMILES: C1CCC(CC1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C14H15Cl2N3S
Molecular Weight: 328.3g/mol

4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 309280-99-7

Cat. No.: VC21429234

Molecular Formula: C14H15Cl2N3S

Molecular Weight: 328.3g/mol

* For research use only. Not for human or veterinary use.

4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol - 309280-99-7

Specification

CAS No. 309280-99-7
Molecular Formula C14H15Cl2N3S
Molecular Weight 328.3g/mol
IUPAC Name 4-cyclohexyl-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H15Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,20)
Standard InChI Key JHVHAIVKQSTEDZ-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1CCC(CC1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole-3-thiol derivatives, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The compound is identified by CAS number 309280-99-7 and possesses distinct physical and chemical properties that contribute to its potential applications in medicinal chemistry .

Basic Identification Parameters

The compound features a molecular formula of C₁₄H₁₅Cl₂N₃S with a molecular weight of 328.26 g/mol . Its structure incorporates a 1,2,4-triazole core substituted with three key functional groups: a cyclohexyl ring at the N-4 position, a 2,4-dichlorophenyl group at the C-5 position, and a thiol (-SH) group at the C-3 position. This unique arrangement of substituents confers specific physicochemical properties that distinguish it from other triazole derivatives.

Physicochemical Properties

The compound's physicochemical profile is influenced by its constituent functional groups. The presence of the cyclohexyl and dichlorophenyl moieties contributes to its hydrophobic character, while the triazole ring and thiol group provide sites for hydrogen bonding and metal coordination. Drawing from data on similar compounds, the following table summarizes the estimated physicochemical properties of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol:

PropertyValueBasis
Molecular Weight328.26 g/molCalculated from molecular formula
LogP (estimated)4.2-4.8Based on similar triazole derivatives
Hydrogen Bond Donors1 (thiol group)Structural analysis
Hydrogen Bond Acceptors3 (triazole nitrogens)Structural analysis
Topological Polar Surface Area~50-60 ŲEstimated from functional groups
SolubilityLikely soluble in organic solvents; limited water solubilityBased on structure and similar compounds

Structural Analysis and Characterization

The structural characterization of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is critical for understanding its properties and potential applications. Various analytical techniques can be employed for this purpose, including spectroscopic methods and X-ray crystallography.

Tautomerism

An important structural consideration for 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is its potential tautomerism. Like other 1,2,4-triazole-3-thiol compounds, it can exist in two tautomeric forms:

  • The thiol form (4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol)

  • The thione form (4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thione)

This tautomeric equilibrium significantly influences the compound's reactivity, particularly its ability to coordinate with metal ions through the sulfur atom. For related compounds, evidence suggests that the thione form predominates in the solid state, while a dynamic equilibrium between the two forms exists in solution .

Biological Activities and Applications

The biological activities of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can be inferred from studies on structurally similar 1,2,4-triazole-3-thiol derivatives. These compounds have demonstrated various biological properties, making them attractive candidates for pharmaceutical development.

Enzyme Inhibition

A significant potential application of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and related compounds is as enzyme inhibitors, particularly against metallo-beta-lactamases (MBLs) . These enzymes confer antibiotic resistance in bacteria by hydrolyzing beta-lactam antibiotics. The ability of 1,2,4-triazole-3-thiol derivatives to coordinate with zinc ions in the active site of MBLs contributes to their inhibitory activity.

Research on similar compounds has demonstrated that the 1,2,4-triazole-3-thiol scaffold can coordinate with zinc ions through both the nitrogen atom at the 2-position of the triazole ring and the deprotonated thiol group . This coordination mode disrupts the enzymatic activity of MBLs, potentially restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains.

Structure-Activity Relationships

The biological activity of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is likely influenced by its structural features. Based on studies of similar compounds, the following structure-activity relationships can be proposed:

Research on analogous compounds suggests that modifications to these structural elements can significantly affect binding affinity and selectivity for specific enzyme targets .

Molecular Modeling and Binding Mode

Molecular modeling studies of related 1,2,4-triazole-3-thiol derivatives provide insights into the potential binding mode of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with target proteins, particularly metalloenzymes.

Coordination with Metal Ions

For similar compounds, molecular modeling studies have revealed that the 1,2,4-triazole-3-thiol scaffold can coordinate with zinc ions in the active site of enzymes like NDM-1 (New Delhi Metallo-beta-lactamase-1) . This coordination typically involves the nitrogen atom at the 2-position of the triazole ring interacting with one zinc ion (Zn1) and the deprotonated thiol group coordinating with a second zinc ion (Zn2).

Comparison with Similar Compounds

To better understand the properties and potential applications of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, it is valuable to compare it with structurally related compounds. The search results provide information on several analogous compounds that differ in their substituents at the C-5 position of the triazole ring.

Structural Comparisons

The following table compares 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with structurally similar compounds mentioned in the search results:

CompoundC-5 SubstituentMolecular FormulaMolecular Weight (g/mol)CAS Number
4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol2,4-dichlorophenylC₁₄H₁₅Cl₂N₃S328.26309280-99-7
4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiolMethylC₉H₁₅N₃S197.3038942-56-2
4-cyclohexyl-5-(2-fluoro-phenyl)-4H-1,2,4-triazole-3-thiol2-fluorophenylC₁₄H₁₆FN₃S277.36522606-86-6

Functional Group Effects

The differences in substituents at the C-5 position of these compounds can significantly affect their physicochemical properties and biological activities:

  • The 2,4-dichlorophenyl group in 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol introduces greater hydrophobicity and potential for halogen bonding compared to the methyl group in 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • The chlorine atoms in the 2,4-positions of the phenyl ring may provide different electronic and steric effects compared to the fluorine atom in the 2-position of 4-cyclohexyl-5-(2-fluoro-phenyl)-4H-1,2,4-triazole-3-thiol

  • The larger size and higher lipophilicity of the 2,4-dichlorophenyl group may enhance interactions with hydrophobic pockets in target proteins, potentially affecting binding affinity and selectivity

Research on similar compounds suggests that such structural differences can significantly impact their effectiveness as enzyme inhibitors, particularly against metalloenzymes like MBLs .

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